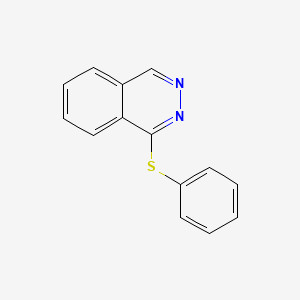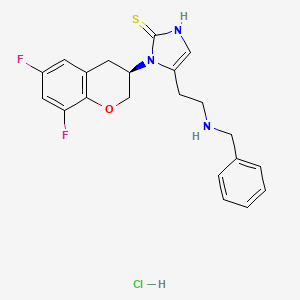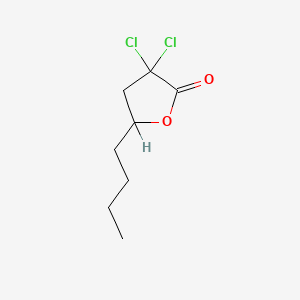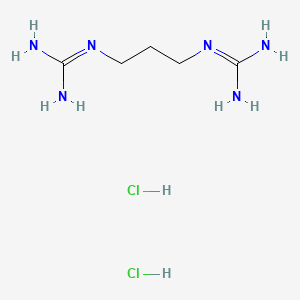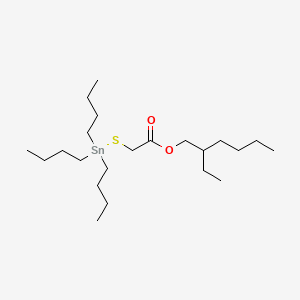
2-Ethylhexyl ((tributylstannyl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl ((tributylstannyl)thio)acetate is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.37 g/mol . This compound is known for its unique structure, which includes a stannyl (tin-containing) group, making it a valuable reagent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl ((tributylstannyl)thio)acetate typically involves the reaction of 2-ethylhexyl thioglycolate with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl-thioester bond . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques like distillation or recrystallization to obtain pure this compound
化学反応の分析
Types of Reactions: 2-Ethylhexyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form the corresponding thiol and tin hydride.
Substitution: The stannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Conditions often involve mild temperatures and solvents like ethanol or acetone
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids
Reduction: Thiols and tin hydrides
Substitution: Various substituted acetates depending on the nucleophile used
科学的研究の応用
2-Ethylhexyl ((tributylstannyl)thio)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethylhexyl ((tributylstannyl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain thiol groups
Pathways Involved: The compound can modify the activity of enzymes by forming covalent bonds with thiol groups, leading to changes in enzyme function and activity.
類似化合物との比較
- Tributyltin 2-ethylhexyl mercaptoacetate
- Tributyltin 2-ethylhexyl thioglycolate
- Acetic acid, 2-((tributylstannyl)thio)-, 2-ethylhexyl ester
Comparison: 2-Ethylhexyl ((tributylstannyl)thio)acetate stands out due to its unique combination of a stannyl group and a thioester bond, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it particularly valuable in specialized chemical reactions and industrial applications.
特性
CAS番号 |
26864-39-1 |
|---|---|
分子式 |
C22H46O2SSn |
分子量 |
493.4 g/mol |
IUPAC名 |
2-ethylhexyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
IUUATANFBYYKTE-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




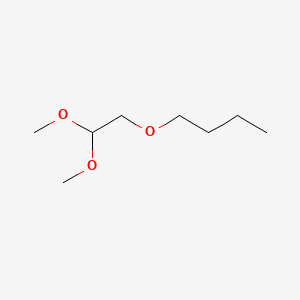

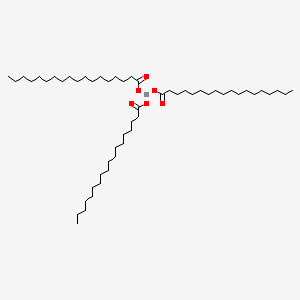
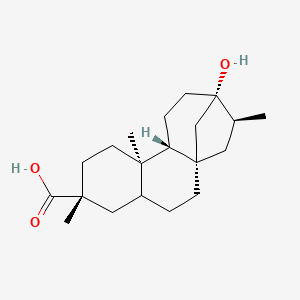
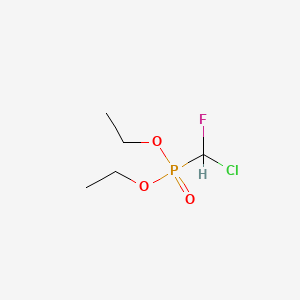
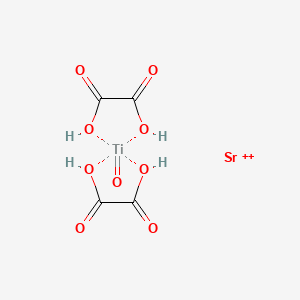
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
